molecular formula C14H12N2O2 B14111910 Ethyl (2E)-2-cyano-3-(1H-indol-3-YL)prop-2-enoate CAS No. 62309-96-0

Ethyl (2E)-2-cyano-3-(1H-indol-3-YL)prop-2-enoate

Cat. No.: B14111910
CAS No.: 62309-96-0
M. Wt: 240.26 g/mol
InChI Key: XDRLIASMKGKPDX-UHFFFAOYSA-N
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Description

Ethyl (2E)-2-cyano-3-(1H-indol-3-YL)prop-2-enoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring, a cyano group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2E)-2-cyano-3-(1H-indol-3-YL)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between indole-3-carbaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or under reflux conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-(1H-indol-3-YL)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-cyano-3-(1H-indol-3-YL)prop-2-enoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The cyano group and the ester group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Ethyl (2E)-3-(5-fluoro-1H-indol-3-yl)-2-propenoate: This compound has a similar structure but contains a fluorine atom, which can influence its reactivity and biological activity.

    Methyl (2E)-3-[{2-[2-(1-phenylvinyl)-1H-indol-3-yl]ethyl}(2-propyn-1-yl)amino]acrylate: This compound has a similar indole core but different substituents, affecting its chemical properties and applications.

Uniqueness: Ethyl (2E)-2-cyano-3-(1H-indol-3-YL)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and biological activity. The combination of the indole ring with the cyano and ester groups makes it a versatile compound for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

ethyl 2-cyano-3-(1H-indol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-2-18-14(17)10(8-15)7-11-9-16-13-6-4-3-5-12(11)13/h3-7,9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRLIASMKGKPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257485
Record name Ethyl 2-cyano-3-(1H-indol-3-yl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6286-56-2
Record name Ethyl 2-cyano-3-(1H-indol-3-yl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6286-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-cyano-3-(1H-indol-3-yl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101257485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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